molecular formula C15H23NO B12581445 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol CAS No. 647017-97-8

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol

Cat. No.: B12581445
CAS No.: 647017-97-8
M. Wt: 233.35 g/mol
InChI Key: VDCITPMVICLFTI-UHFFFAOYSA-N
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Description

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is an organic compound with a complex structure that includes a phenol group, an amino group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

647017-97-8

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-methyl-2-(6-methylhept-1-en-4-ylamino)phenol

InChI

InChI=1S/C15H23NO/c1-5-7-13(10-11(2)3)16-15-12(4)8-6-9-14(15)17/h5-6,8-9,11,13,16-17H,1,7,10H2,2-4H3

InChI Key

VDCITPMVICLFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(CC=C)CC(C)C

Origin of Product

United States

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